molecular formula C10H11NO2 B2437223 6-Cyclobutylpicolinic acid CAS No. 1443759-37-2

6-Cyclobutylpicolinic acid

Cat. No.: B2437223
CAS No.: 1443759-37-2
M. Wt: 177.203
InChI Key: AHWPLVADYFRELA-UHFFFAOYSA-N
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Description

6-Cyclobutylpicolinic acid is a chemical compound with the formula C10H11NO2 . It is used in various applications, including as a substance in research and development .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various techniques such as FTIR spectroscopy, UV-vis spectra, and scanning electron microscopy . These techniques can provide insights into the compound’s primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .


Physical and Chemical Properties Analysis

According to the safety data sheet, this compound is an off-white solid . Its chemical formula is C10H11NO2, and it has a molecular weight of 177.2 . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

1. Organometallic Chemistry

In the field of organometallic chemistry, 6-Cyclobutylpicolinic acid (6-CBPA) has been studied for its role in complex formation processes with organometallic moieties. Dömötör et al. (2017) explored the interactions of similar compounds like 6-methylpicolinic acid with rhodium complexes in aqueous solutions. Their research utilized techniques like pH-potentiometry, NMR spectroscopy, and UV-Vis spectrophotometry, and involved structural characterization through X-ray diffraction analysis. This study illustrates the potential of 6-CBPA in forming complexes with significant properties in organometallic chemistry (Dömötör et al., 2017).

2. Anion Recognition and Binding

Kubik et al. (2013) and (2002) conducted studies on cyclopeptide-based anion receptors, where 6-aminopicolinic acid was a key component. These studies revealed the selective recognition and binding of sulfate anions in aqueous solutions. The cyclopeptide structures demonstrated notable sulfate binding even in the presence of similar structured anions, signifying the selective nature facilitated by the 6-aminopicolinic acid subunits. Such findings are crucial for understanding molecular interactions in aqueous environments and designing selective anion receptors (Kubik et al., 2013); (Kubik et al., 2002).

3. Synthesis of Novel Compounds

Research by Johnson et al. (2015) on the synthesis of novel fluoropicolinate herbicides showcased the application of picolinic acids in the creation of new compounds. The study detailed a method to synthesize picolinic acids with various substituents, indicating the role of 6-CBPA and similar compounds in synthesizing new molecular structures with potential applications as herbicides (Johnson et al., 2015).

4. Biodegradation and Environmental Impact

The biodegradation of picolinic acid, closely related to 6-CBPA, was investigated by Zhang et al. (2019). They isolated a bacterium capable of utilizing picolinic acid, leading to its degradation and conversion to 6-hydroxypicolinic acid. This study is pivotal for understanding the environmental impact and potential bioremediation strategies involving picolinic acids (Zhang et al., 2019).

5. Therapeutic Applications

A study by Hanyu et al. (2016) explored the development of [11C]TASP457, a novel PET ligand for imaging histamine H3 receptors in the brain, which contains a 6-cyclobutylpiperidin-4-yloxy group, closely related to 6-CBPA. This research is significant for developing clinical applications in neuroimaging and understanding brain receptor dynamics (Hanyu et al., 2016).

Safety and Hazards

The safety data sheet provides some information on the safety and hazards of 6-Cyclobutylpicolinic acid. For instance, in case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended . It’s also advised to wear proper protective equipment when handling this compound .

Mechanism of Action

Target of Action

Picolinic acid, a related compound, is known to act as an anti-infective and immunomodulator through its role in zinc transport

Mode of Action

The exact mode of action of 6-Cyclobutylpicolinic acid is currently unknown. Picolinic acid has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion

Biochemical Pathways

Picolinic acid is a tryptophan metabolite and is involved in various microbial pathways and enzymes for picolinic acid synthesis . It’s possible that this compound may affect similar pathways, but this hypothesis requires further investigation.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Understanding these properties is crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on elucidating these properties .

Result of Action

Picolinic acid has been shown to have broad-spectrum antiviral activity, inhibiting the entry of enveloped viruses and preventing infection

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

6-cyclobutylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWPLVADYFRELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This intermediate was prepared from ethyl-6-bromo-2-pyridinecarboxylate and cyclobutylzinc bromide in two steps according to the preparation of 6-cyclopentyl-benzoic acid.
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